4-{[5-(2H-1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE
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Overview
Description
4-{[5-(2H-1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a unique combination of benzodioxole, tetrazole, morpholine, and triazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-(2H-1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde.
Synthesis of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.
Coupling Reactions: The benzodioxole and tetrazole moieties are then coupled using a suitable linker, such as a methylene group.
Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Morpholine Group: Finally, the morpholine group is introduced through a substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the triazine ring.
Substitution: The morpholine group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions often require catalysts such as palladium or copper.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole moiety.
Reduction: Reduced forms of the triazine ring.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and cellular pathways. Its multiple functional groups make it a versatile tool for biochemical assays.
Medicine
Medically, the compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for further pharmacological studies.
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-{[5-(2H-1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets. The benzodioxole moiety can interact with aromatic amino acids in proteins, while the tetrazole and triazine rings can form hydrogen bonds with various biological molecules. The morpholine group can enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 4-(2H-1,3-benzodioxol-5-yl)benzoic acid
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 3-(1,3-benzodioxol-5-yl)-2-propenal
Uniqueness
What sets 4-{[5-(2H-1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE apart is its combination of multiple functional groups, which provides a unique set of chemical and biological properties
Properties
IUPAC Name |
4-[[5-(1,3-benzodioxol-5-yl)tetrazol-2-yl]methyl]-6-morpholin-4-yl-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N9O3/c17-15-18-13(19-16(20-15)24-3-5-26-6-4-24)8-25-22-14(21-23-25)10-1-2-11-12(7-10)28-9-27-11/h1-2,7H,3-6,8-9H2,(H2,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEWTYCEMBWKIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)N)CN3N=C(N=N3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N9O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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